molecular formula C8H15ClO B13161293 2-(3-Chloropropyl)-5-methyloxolane

2-(3-Chloropropyl)-5-methyloxolane

Cat. No.: B13161293
M. Wt: 162.66 g/mol
InChI Key: AURXMLRTMJFJEG-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-5-methyloxolane is an organic compound with the molecular formula C7H13ClO. It belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chloropropyl group attached to the oxolane ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloropropyl)-5-methyloxolane typically involves the reaction of 3-chloropropanol with 5-methyloxolane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate chloropropyl ether, which then cyclizes to form the desired oxolane compound. The reaction conditions often include moderate temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloropropyl)-5-methyloxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloropropyl group can lead to the formation of propyl-substituted oxolanes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products: The major products formed from these reactions include various substituted oxolanes, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-(3-Chloropropyl)-5-methyloxolane finds applications in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-5-methyloxolane involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield specific products. In drug development, the compound’s chloropropyl group can interact with biological macromolecules, leading to the inhibition or activation of specific pathways.

Comparison with Similar Compounds

    (3-Chloropropyl)trimethoxysilane: This compound also contains a chloropropyl group but is attached to a silicon atom instead of an oxolane ring.

    3-Chloropropylamine: Similar in structure, but with an amine group instead of an oxolane ring.

    3-Chloropropylbenzene: Contains a chloropropyl group attached to a benzene ring.

Uniqueness: 2-(3-Chloropropyl)-5-methyloxolane is unique due to its oxolane ring structure, which imparts different chemical properties compared to other chloropropyl-containing compounds. This uniqueness makes it valuable in specific synthetic applications where the oxolane ring is required.

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

2-(3-chloropropyl)-5-methyloxolane

InChI

InChI=1S/C8H15ClO/c1-7-4-5-8(10-7)3-2-6-9/h7-8H,2-6H2,1H3

InChI Key

AURXMLRTMJFJEG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)CCCCl

Origin of Product

United States

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